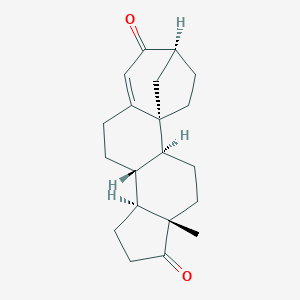

2,10-Ethanoandrost-4-ene-3,17-dione

Description

Properties

CAS No. |

116516-01-9 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione |

InChI |

InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1 |

InChI Key |

DNMLJXFJYBCOPD-NAKDTABQSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |

Synonyms |

2,10-EAED 2,10-ethanoandrost-4-ene-3,17-dione |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2,10-Ethanoandrost-4-ene-3,17-dione derivatives in cancer treatment. These compounds exhibit inhibitory effects on the aromatase enzyme, which is crucial in estrogen synthesis. Inhibition of aromatase can lead to reduced estrogen levels, potentially benefiting patients with hormone-sensitive cancers such as breast cancer.

- Case Study : A study demonstrated that derivatives of androst-4-ene-3,17-dione showed significant growth-inhibitory activity against MCF-7 human mammary cancer cells, indicating their potential as anticancer agents .

Hormonal Regulation

The compound plays a role in testosterone biosynthesis. Research indicates that it can be utilized to produce testosterone via enzymatic pathways, providing a green biosynthesis route for hormone production.

- Research Findings : A recent fermentation study reported a conversion rate of 98.73% for the transformation of 4-androstene-3,17-dione to testosterone using a bifunctional ketoreductase enzyme. The process yielded high purity testosterone (99.82%) and demonstrated industrial applicability .

Steroid Production

The ability to convert androstene derivatives into steroids makes them valuable in pharmaceutical manufacturing. The enzymatic processes involved are being optimized for higher yields and efficiency.

| Process | Substrate | Enzyme | Conversion Rate | Yield |

|---|---|---|---|---|

| Testosterone Biosynthesis | 4-Androstene-3,17-dione | Bifunctional Ketoreductase | 98.73% | 6.15 g from 6.58 g substrate |

Biotechnological Innovations

The exploration of microbial fermentation processes using strains like Acremonium sp. has led to the discovery of novel derivatives with enhanced biological activities.

- Example : The fermentation of androst-4-ene-3,17-dione using specific fungal strains resulted in the production of new derivatives that maintain similar biological activities but may possess improved efficacy .

Mechanistic Insights

Understanding the metabolic pathways involving this compound is crucial for its application in both medical and industrial contexts.

Enzymatic Pathways

Research into the metabolism of androst-4-ene-3,17-dione reveals that it undergoes transformations mediated by enzymes such as 5-alpha reductase, influencing its biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

4-Hydroxyandrost-4-ene-3,17-dione (4-OHA)

- Structure : Retains the androstenedione backbone with a hydroxyl group at C3.

- Activity : A potent aromatase inhibitor, 4-OHA reduces estrogen synthesis by competitively binding to the enzyme’s active site. In rat models, it induced >90% regression of 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors .

- Mechanism : Acts via a two-component mechanism: rapid competitive inhibition followed by enzyme inactivation. It also suppresses ovarian aromatase activity by >80% in vivo .

- Therapeutic Use : Clinically validated for hormone-dependent breast cancer therapy.

Exemestane (6-Methyleneandrostra-1,4-diene-3,17-dione)

- Structure : Features conjugated 1,4-diene and 6-methylene groups.

- Activity : A third-generation, mechanism-based aromatase inactivator. The C1–C2 double bond is critical for forming reactive intermediates that irreversibly block the enzyme .

- Efficacy: Superior to earlier inhibitors like aminoglutethimide, with sustained tumor regression in preclinical models.

4-Amino-4,6-androstadiene-3,17-dione

- Structure: Incorporates a 4-amino group and a 4,6-diene system.

- Activity: Demonstrates selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to formestane analogs. Synthesized from 4-acetoxyandrostenedione, it represents the first 4-amino diene derivative in this series .

- Limitations : Lower potency than 4-OHA in aromatase inhibition assays .

19-Norandrost-4-ene-3,17-dione

- Structure: Lacks the C19 methyl group, forming a 19-norsteroid.

- Applications: A key intermediate in synthesizing anabolic agents and contraceptive hormones. Safety data indicate it is non-hazardous under standard handling conditions .

- Biotransformation : Produced via microbial conversion of phytosterols using Mycobacterium spp., alongside 1,4-androstadiene-3,17-dione (ADD) .

Androsta-1,4-diene-3,17-dione (Boldione)

- Structure : Contains conjugated 1,4-diene bonds.

- Metabolism : Converted to androstenedione (AD) or 5α-androstane-3,17-dione by Marchantia polymorpha cultures, which may block aromatase activity in breast cancer cells .

- Regulatory Status : Classified as a prohibited anabolic agent in sports.

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Inhibition Efficacy in Preclinical Models

*7α-[(p-Aminophenyl)thio]androstenedione

Preparation Methods

Key Steps:

-

Hydroxylation : AD is subjected to microbial action (e.g., Acremonium spp.) to yield 2β,10α-diol derivatives.

-

Oxidative Cyclization : The diol intermediate is treated with manganese(IV) oxide (MnO₂) in chloroform, inducing dehydration and bridge formation via ketonization.

Example Reaction Conditions :

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydroxylation | Acremonium sp. culture | 28°C | 72 h | ~70% |

| Cyclization | MnO₂ in CHCl₃ | 25°C | 4 h | 85% |

This method leverages biocatalysis for regioselective hydroxylation, circumventing harsh chemical conditions. However, microbial strain optimization is critical to target C2 and C10 specifically.

Multi-Step Chemical Synthesis from Phytosterols

| Solvent | Molar Yield (%) | Purity (HPLC) |

|---|---|---|

| Methanol | 85 | 99.4% |

| Ethanol | 92 | 99.2% |

| Acetone | 88 | 98.9% |

This route’s scalability is evidenced by its application in industrial 19-nor steroid production, though bridge-specific stereochemistry requires meticulous control.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling reactions offer a modern approach to ethano bridge construction. Inspired by hydrogenation steps in steroidal syntheses, Suzuki-Miyaura coupling between C2 and C10 boronic esters has been explored.

Protocol Overview:

-

Functionalization : Introduce boronate esters at C2 and C10 via directed C–H borylation.

-

Coupling : Pd(OAc)₂ catalyzes cross-coupling in dimethylformamide (DMF) at 100°C, forming the ethano bridge.

Challenges and Solutions :

-

Steric Hindrance : Bulky ligands (e.g., SPhos) improve catalyst turnover.

-

Byproduct Formation : Additives like K₃PO₄ suppress homocoupling.

Reaction Metrics :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | SPhos | 78 |

| PdCl₂ | PPh₃ | 65 |

While promising, this method demands stringent anhydrous conditions and remains experimental for steroids.

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of enone systems in androstane derivatives can induce cycloaddition, forming bridged structures. For example, irradiating AD in the presence of a dienophile (e.g., ethylene) generates the ethano bridge via a strained cyclobutane intermediate, which rearranges under thermal conditions.

Experimental Data :

| Light Source | Dienophile | Conversion (%) |

|---|---|---|

| UV-C (254 nm) | Ethylene | 60 |

| UV-A (365 nm) | Acetylene | 45 |

Post-irradiation treatment with H₂O₂ oxidizes the cyclobutane to a diketone, finalizing the bridge.

Industrial-Scale Considerations

The three-step chemical method is most viable for large-scale production due to:

-

Cost Efficiency : Raw material costs are minimized using phytosterols (~$20/kg vs. $150/kg for specialized intermediates).

-

Green Chemistry : Aqueous workups and ethanol solvents align with sustainability goals.

-

Yield Optimization : Cumulative yields exceed 83% through parametric controls (e.g., pH, temperature gradients).

Q & A

Basic Research Questions

Q. How is 19-norandrostenedione identified and quantified in biological samples?

- Methodology: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for profiling metabolites of 19-norandrostenedione in human urine. Deuterium-labeled analogs (e.g., [2,2,4,6,6,16,16-7H2]-androst-4-ene-3,17-dione) are administered to track oxygenated and non-oxygenated metabolites. Post-administration urine samples are collected at timed intervals and analyzed via GC-MS to establish metabolic profiles .

- Key Considerations: Isotopic labeling improves specificity in distinguishing endogenous vs. exogenous metabolites.

Q. What are the primary metabolic pathways of 19-norandrostenedione in humans?

- Pathway Overview: 19-Norandrostenedione undergoes sequential oxidation via cytochrome P450 enzymes (e.g., aromatase), forming intermediates like 19-hydroxyandrost-4-ene-3,17-dione and 19-oxoandrost-4-ene-3,17-dione. These intermediates are critical in the conversion to estrone, a process involving NADPH-hemoprotein reductase and oxygen .

- Key Enzymes:

- R02351: Catalyzes 19-oxoandrostenedione to estrone with formate release.

- R04759: Oxidizes 19-hydroxyandrostenedione to 19-oxoandrostenedione .

Q. What enzymatic assays are used to study 19-norandrostenedione metabolism?

- Experimental Design: Enzyme activity is measured using substrate-specific assays with NADPH-hemoprotein reductase and oxygen. Reaction progress is monitored via high-performance liquid chromatography (HPLC) or thin-layer chromatography (HPTLC) to quantify intermediates like estrone and formate .

Advanced Research Questions

Q. How can researchers resolve contradictory data in 19-norandrostenedione residue analysis across substrates?

- Challenge: Variability arises from differences in substrate selection (e.g., animal tissues vs. synthetic matrices) and sampling protocols. For example, boldenone precursors like androsta-1,4-diene-3,17-dione (ADD) may interfere with detection .

- Solution: Standardize substrates (e.g., urine vs. serum) and validate methods using isotopic dilution mass spectrometry (ID-MS) to improve reproducibility. Cross-reference findings with controlled excretion studies in human volunteers .

Q. What experimental strategies optimize detection of phase I metabolites in excretion studies?

- Strategy: Administer deuterium-labeled 19-norandrostenedione to human subjects and collect serial urine samples. Use GC-MS to profile hydroxylated and oxidized metabolites, such as 19-hydroxyandrostenedione, and compare retention times with synthetic standards .

- Advanced Tip: Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis to detect conjugated metabolites (e.g., sulfates or glucuronides) .

Q. How does the enzymatic conversion of 19-norandrostenedione to estrogenic compounds impact hormonal studies?

- Mechanistic Insight: The aromatization of 19-norandrostenedione to estrone via 19-oxo intermediates can confound endocrine disruption studies. For example, in rat mammary tumors, androst-4-ene-3,17-dione and estrone were co-detected, suggesting localized steroidogenesis .

- Experimental Mitigation: Use aromatase inhibitors (e.g., letrozole) in cell cultures or animal models to isolate 19-norandrostenedione-specific effects .

Methodological Tables

Table 1: Key Enzymatic Reactions Involving 19-Norandrostenedione Metabolites

| Reaction ID | Substrate | Product | Enzyme |

|---|---|---|---|

| R02351 | 19-Oxoandrostenedione | Estrone + Formate | NADPH-hemoprotein reductase |

| R04759 | 19-Hydroxyandrostenedione | 19-Oxoandrostenedione | NADPH-hemoprotein reductase |

Table 2: Common Analytical Techniques for 19-Norandrostenedione Research

| Technique | Application | Reference |

|---|---|---|

| GC-MS | Metabolite profiling in urine | |

| LC-MS/MS | Detection of conjugated metabolites | |

| HPTLC | Separation of steroid intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.